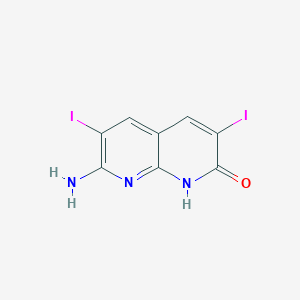
7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. This compound is characterized by the presence of amino and diiodo substituents on the naphthyridine ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the naphthyridine ring.
Reduction: Conversion of nitro groups to amino groups.
Iodination: Introduction of iodine atoms at specific positions on the ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove iodine atoms or modify the amino group.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-1,8-naphthyridin-2(1H)-one: Lacks the diiodo substituents.
3,6-Diiodo-1,8-naphthyridin-2(1H)-one: Lacks the amino group.
7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one: Contains only one iodine atom.
Uniqueness
The presence of both amino and diiodo groups in 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one may confer unique reactivity and biological activity compared to its analogs. This could make it particularly valuable in specific research or industrial applications.
Propiedades
Número CAS |
918408-93-2 |
|---|---|
Fórmula molecular |
C8H5I2N3O |
Peso molecular |
412.95 g/mol |
Nombre IUPAC |
7-amino-3,6-diiodo-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H5I2N3O/c9-4-1-3-2-5(10)8(14)13-7(3)12-6(4)11/h1-2H,(H3,11,12,13,14) |
Clave InChI |
WNXRSPUPJCVLBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)NC2=NC(=C1I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
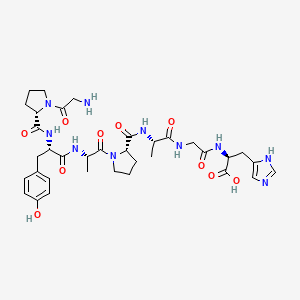
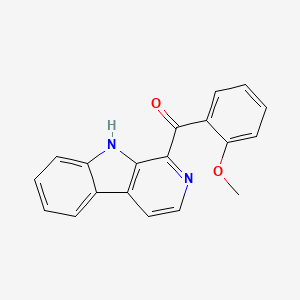
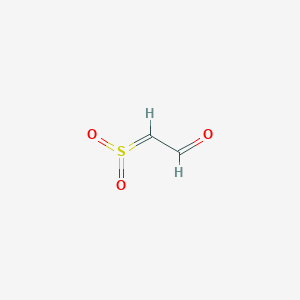
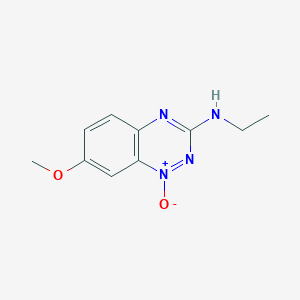

![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)

